molecular formula C18H15N5OS B2584906 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034416-44-7

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2584906
CAS No.: 2034416-44-7
M. Wt: 349.41
InChI Key: MFCLPLOPNSMVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a benzo[d]thiazole moiety via a methylene bridge. The pyrazole ring is substituted with a methyl group at the N1 position and a pyridin-3-yl group at the C3 position, while the benzo[d]thiazole contributes to its aromatic and electronic properties.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-13(9-15(22-23)12-5-4-8-19-10-12)11-20-17(24)18-21-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLPLOPNSMVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d]thiazole core with a pyrazole and pyridine moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-keto ester.
  • Introduction of the Pyridine Moiety : Utilizes Suzuki-Miyaura coupling with a boronic acid derivative.
  • Construction of the Benzo[d]thiazole Core : Involves cyclization reactions with thiophene derivatives.

This multi-step synthesis highlights the compound's intricate design, which is crucial for its biological activity.

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes, particularly in cancer cell lines.

Anticancer Properties

Recent studies have shown that compounds containing the 1H-pyrazole structure exhibit notable anticancer activity against various cancer types, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it has shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that specific functional groups within the compound enhance its biological activity. For instance:

Functional GroupEffect on Activity
Methyl GroupIncreases lipophilicity and cellular uptake
Thiazole RingEssential for cytotoxic activity
Carboxamide GroupCritical for interaction with biological targets

These findings suggest that modifications to the chemical structure can significantly influence the compound's efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

  • Study on Antitumor Activity : A study reported that thiazole-bearing compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective antiproliferative properties .
  • Molecular Modeling Studies : Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer effects .
  • Comparative Analysis : Compounds structurally similar to this compound have been evaluated for their biological activities, revealing unique properties attributed to the combination of thiazole and pyrazole moieties .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties . Research indicates that thiazole derivatives, including those with similar structures, exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have shown promising results against human glioblastoma and melanoma cells, with some derivatives demonstrating IC50 values as low as 2.01 µM, indicating potent antiproliferative activity .

Case Study:
A study synthesized novel thiazole-pyridine hybrids that displayed superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil. One specific hybrid achieved an IC50 of 5.71 μM, attributed to the presence of electron-withdrawing groups on the pyridine ring .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential . Thiazole-based hydrazides have been shown to inhibit key inflammatory mediators, suggesting that similar compounds may also possess anti-inflammatory activities. The mechanism often involves the inhibition of specific proteins associated with inflammatory pathways .

Anticonvulsant Activity

Research has explored the anticonvulsant properties of thiazole derivatives, indicating that modifications to the thiazole structure can lead to enhanced anticonvulsant activity. Compounds derived from thiazoles have been tested against induced seizures in animal models, demonstrating varying degrees of effectiveness .

Targeting Kinases

The structural characteristics of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide suggest a potential for targeting tyrosine kinases , which are crucial in many signaling pathways involved in cancer progression and other diseases. Compounds with similar structures have shown efficacy by binding to inactive forms of these enzymes, thereby inhibiting their activity and downstream signaling .

Synthesis and Structural Variability

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications, enhancing its biological activity. The introduction of different functional groups can significantly affect its pharmacological properties, making it a versatile candidate for drug development .

Data Table: Summary of Biological Activities

ApplicationDescriptionReference
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Anti-inflammatory PropertiesInhibition of inflammatory mediators
Anticonvulsant ActivityEffective against induced seizures in animal models
Kinase TargetingPotential to inhibit tyrosine kinases

Comparison with Similar Compounds

Compound 196 : N-(pyridin-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

  • Core Structure : Benzo[d][1,2,3]triazole-5-carboxamide.
  • Substituents : Pyridin-3-yl group.
  • Molecular Formula : C₁₅H₁₄N₄O₂.
  • Yield : 30% (low synthetic efficiency).
  • Key Features : Exhibits a triazole ring instead of a thiazole, reducing aromatic conjugation.
  • Reference :

Compound 185 : N-(1H-benzo[d][1,2,3]triazol-5-yl)thiazole-2-carboxamide

  • Core Structure : Thiazole-2-carboxamide.
  • Substituents : Benzo[d][1,2,3]triazol-5-yl group.
  • Molecular Formula : C₁₀H₇N₄OS.
  • Yield : 55% (moderate efficiency).
  • Reference :

Compound 7 : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide

  • Core Structure : Pyrazole with dichlorophenyl and pyridin-3-yl substituents.
  • Substituents : 3,4-Dichlorophenyl, methylthioethyl, and methoxyphenyl groups.
  • Key Features : Bulky hydrophobic substituents likely improve membrane permeability but reduce solubility.
  • Reference :

Compound 22 : (2S)-N-(cyanomethyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]formamido}-3-phenylpropanamide

  • Core Structure : Pyrazole with trifluoromethyl and phenyl groups.
  • Substituents: Cyanomethyl and trifluoromethyl moieties.
  • Yield : 52%.
  • Key Features : The trifluoromethyl group enhances metabolic stability and electronegativity.
  • Reference :

Key Observations :

  • Yields for benzo[d]thiazole/triazole derivatives (e.g., 30–55%) are generally lower than pyrazole-based compounds (52–64%), suggesting steric or electronic challenges in forming fused heterocycles .

Substituent Effects on Physicochemical Properties

  • Pyridin-3-yl Group : Present in both the target compound and Compound 196, this group enhances hydrogen-bonding capacity and solubility in polar solvents .
  • Trifluoromethyl Group : In Compound 22, this substituent increases lipophilicity (logP) and resistance to oxidative metabolism .

Q & A

Q. What synthetic routes are recommended for preparing N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Pyrazole Core Formation : Condensation of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde with appropriate amines or thiols under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Carboxamide Coupling : Activation of benzo[d]thiazole-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with the pyrazole intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity yields .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole ring vibrations (C-S at ~690 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalytic Systems : Use K₂CO₃ or Cs₂CO₃ as bases in DMF to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Switch to THF for better solubility of intermediates, reducing side-product formation .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and decomposition risks .
  • Stoichiometry : Adjust molar ratios (e.g., 1.2:1.0 for electrophiles) to drive reactions to completion .

Q. What computational strategies predict the compound’s biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carboxamide group and active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., pyridinyl vs. phenyl) on bioactivity using Hammett constants .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Assay Validation : Replicate experiments in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing pyridinyl with isoxazolyl) to isolate pharmacophoric elements .

Q. What strategies mitigate off-target effects in functional studies?

  • Methodological Answer :
  • Selectivity Profiling : Screen against panels of related targets (e.g., kinase family members) using competitive binding assays .
  • CRISPR Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteomics : Perform pulldown assays with biotinylated probes to identify non-specific protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.